1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to an ethanone backbone, with additional fluorine and methoxy substituents on the phenyl ring. These structural elements contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoro-2-methoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as pyridine or a similar base to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and solvent conditions to achieve desired products.
Scientific Research Applications
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high electronegativity, influencing its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
1-(3,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3,5-Difluoro-2-methoxyphenyl)-2-phenylethanone: This compound has a phenyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
3,5-Difluoro-2-methoxyphenylboronic acid: This boronic acid derivative has different functional groups, making it useful in cross-coupling reactions and other synthetic applications.
1-(3,5-Difluoro-2-methoxyphenyl)piperazine: This compound features a piperazine ring, which alters its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-7-5(8(15)9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIKFXKRRGXQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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